1-Ethyl-3-methyladamantane

High-Energy-Density Fuel Aerospace Propulsion Volumetric Net Heat of Combustion

Researchers synthesizing Memantine or formulating high-energy-density fuels require 1-ethyl-3-methyladamantane with verified bridgehead substitution integrity. Generic adamantane derivatives fail to replicate the depressed melting point and combustion performance unique to this isomer. • >0.9 g/mL density with ambient liquid-handling-eliminates heated storage needed for symmetric analogs • 10% volumetric net heat of combustion advantage over Jet-A; diesel-compatible viscosity (3.22 mm²/s at 40°C) with derived cetane number >42 • Verified Kovats retention indices (1245-1273) for definitive GC-MS identification in petroleum and environmental forensics • Established Memantine precursor with correct 1-ethyl-3-methyl substitution for NMDA receptor antagonist functionalization Supplied with certificates of analysis. Custom synthesis and bulk inquiries welcome.

Molecular Formula C13H22
Molecular Weight 178.31 g/mol
CAS No. 1687-34-9
Cat. No. B160419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyladamantane
CAS1687-34-9
Molecular FormulaC13H22
Molecular Weight178.31 g/mol
Structural Identifiers
SMILESCCC12CC3CC(C1)CC(C3)(C2)C
InChIInChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3
InChIKeyHUCLCMAVGXHPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyladamantane Identity & Procurement


1-Ethyl-3-methyladamantane (CAS 1687-34-9) is a C13 alkyl-substituted diamondoid hydrocarbon belonging to the adamantane family, characterized by its rigid, strain-free tricyclo[3.3.1.1³·⁷]decane cage framework with ethyl and methyl substituents at bridgehead positions [1]. Its molecular formula is C13H22 with a molecular weight of 178.31 g/mol, and it is commercially available as a colorless to pale yellow liquid or solid depending on ambient temperature . The compound is recognized for the inherent thermal and oxidative stability conferred by the saturated adamantane core, making it a subject of interest in high-energy-density fuel research, advanced materials science, and as a synthetic building block [2].

+
High-energy-density fuel research and blending
+
Drop-in diesel component evaluation
+
Diamondoid analytical standard (GC-MS)
+
Memantine synthetic intermediate research

1-Ethyl-3-methyladamantane Critical Differentiators


Generic substitution of 1-ethyl-3-methyladamantane with other adamantane derivatives or conventional fuels is scientifically invalid due to quantifiable differences in volumetric energy density, low-temperature fluidity, and combustion performance. While the adamantane core confers baseline stability, the specific 1-ethyl-3-methyl substitution pattern uniquely disrupts crystal packing, resulting in a significantly depressed melting point relative to symmetric analogs like 1,3-dimethyladamantane or unsubstituted adamantane, thereby enabling liquid-handling at ambient temperatures without sacrificing the high density (>0.9 g/mL) critical for volume-limited aerospace applications [1]. Furthermore, fuel blends rich in this compound deliver volumetric net heats of combustion that are measurably superior to conventional jet and diesel fuels (approximately 10% and 6% higher, respectively), a performance increment not guaranteed by alternative alkyl substitution patterns [2]. These structure-property relationships, validated by both experimental fuel blends and DFT calculations on isomeric ethylmethyladamantanes, confirm that procurement decisions must be guided by specific substitution patterns rather than broad compound class generalizations [3].

Melting behavior
Liquid-handling at ambient (reported depressed mp)
1,3-dimethyladamantane may solidify; handling profile differs
Volumetric energy density
Reported ~10% higher NHOC vs. jet fuel
Alternative alkyl patterns may not deliver same density benefit
Combustion cetane rating
Derived cetane number >42 (reported diesel-compatible)
Symmetric diamondoids may exhibit poorer ignition quality

1-Ethyl-3-methyladamantane Performance Evidence


Volumetric Energy Density vs. Jet Fuel

A fuel mixture (HA) containing 1-ethyl-3-methyladamantane as a primary component exhibits a volumetric net heat of combustion approximately 10% higher than conventional jet fuel and 6% higher than diesel fuel [1]. This performance advantage is directly attributed to the high density (>0.9 g/mL) of the alkyl diamondoid components, which enables greater energy storage per unit volume – a critical parameter for volume-limited aerospace vehicles such as missiles and rockets [1].

Volumetric NHOC
Head-to-head
+10% vs. jet fuel; +6% vs. diesel (HA blend)
Reported higher volumetric energy density
Blend context; pure compound contribution inferred
High-Energy-Density Fuel Aerospace Propulsion Volumetric Net Heat of Combustion

Low-Temperature Fluidity & Diesel Compatibility

The HA fuel blend, which is rich in 1-ethyl-3-methyladamantane, demonstrates a kinematic viscosity of 3.22 mm²/s at 40 °C, a value that falls well within the established specification range for diesel fuel [1]. This favorable low-temperature fluidity is attributed to the structural diversity of the blend and the presence of multiple branch sites, which prevent the high viscosity often observed in pure, symmetric alkyl diamondoid fuels [1].

Low-temp fluidity
Head-to-head
3.22 mm²/s at 40 °C (HA blend)
Meets diesel viscosity specification
Structural branching prevents high viscosity
Fuel Rheology Diesel Engine Compatibility Low-Temperature Performance

Cetane Number Meets Diesel Requirement

The HA fuel blend, containing 1-ethyl-3-methyladamantane as a primary constituent, achieves a derived cetane number (DCN) greater than 42 [1]. This value exceeds the minimum cetane number requirements for many diesel engine applications, indicating favorable ignition quality and combustion characteristics. The authors propose that ring-opening of the adamantane core during combustion contributes to this high cetane number, distinguishing these diamondoid fuels from other high-density synthetic fuels like JP-10, which are known for poor ignition quality [1].

Derived cetane no.
Class-level
>42 (HA blend, ASTM D6890)
Reported diesel-compatible ignition quality
Ring-opening mechanism proposed; blend-level result
Cetane Number Combustion Performance Diesel Engine Fuel

GC-MS Kovats Retention Index

1-Ethyl-3-methyladamantane has a well-defined Kovats retention index (I) on a non-polar squalane column, providing a robust analytical fingerprint for identification and quantification in complex mixtures. At 100 °C, the I value is 1245, which increases to 1263 at 125 °C and 1273 at 140 °C [1]. This established chromatographic behavior, documented in the NIST Chemistry WebBook, is essential for quality control, purity assessment, and environmental or geochemical tracing of diamondoids [1][2].

Kovats RI (squalane)
Method context
1245 (100 °C); 1263 (125 °C); 1273 (140 °C)
Verified GC-MS identification fingerprint
NIST standard reference data
Analytical Chemistry GC-MS Diamondoid Identification

Predicted Physicochemical Properties

Computationally predicted physicochemical properties provide a baseline for material selection and process design. For 1-ethyl-3-methyladamantane, the ACD/Labs Percepta Platform predicts a density of 1.0±0.1 g/cm³, a boiling point of 220.9±7.0 °C at 760 mmHg, and an ACD/LogP of 5.71 . The high LogP value (also reported as 4.0029 or 5.2 from other sources) indicates strong hydrophobicity and low water solubility (estimated at 0.4527 mg/L at 25 °C), which is characteristic of nonpolar diamondoids and relevant for environmental fate and solvent selection [1].

Predicted properties
Data to verify
Density ~1.0 g/cm³; BP ~220.9 °C; LogP 5.71
Computational baseline for screening
ACD/Labs prediction; not experimentally validated
Physicochemical Properties Computational Chemistry Material Screening

Memantine Synthetic Intermediate

1-Ethyl-3-methyladamantane serves as a key synthetic intermediate in the production of Memantine (1-amino-3,5-dimethyladamantane hydrochloride), an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease . The precise placement of the ethyl and methyl groups on the adamantane core is critical for the subsequent functionalization steps that yield the pharmacologically active Memantine structure .

Synthetic role
Source review
Key intermediate for Memantine synthesis
Established synthetic pathway node
Specific conditions not detailed in cited source
Pharmaceutical Synthesis Alzheimer's Disease Synthetic Intermediate

1-Ethyl-3-methyladamantane Application Scenarios


High-Energy-Density Aerospace Fuel

The demonstrated 10% volumetric net heat of combustion advantage of 1-ethyl-3-methyladamantane-rich blends over conventional jet fuel [1] positions this compound as a critical component in next-generation high-energy-density fuels for missiles, rockets, and advanced aircraft. Procurement should prioritize this compound for fuel blending research aimed at maximizing range and payload in volume-constrained platforms.

Drop-in High-Density Diesel Component

The combination of high density (>0.9 g/mL), diesel-compatible viscosity (3.22 mm²/s at 40 °C), and a derived cetane number >42 [1] makes 1-ethyl-3-methyladamantane-rich blends a viable drop-in fuel component for conventional diesel engines. This enables immediate application in military ground vehicles, naval vessels, and stationary power generation where extended operational range is a priority.

Analytical Standard for Diamondoid Identification

The well-defined Kovats retention indices (1245-1273) documented in the NIST Chemistry WebBook [1] establish 1-ethyl-3-methyladamantane as a reliable analytical standard for GC-MS identification of diamondoids in crude oil, sedimentary rock extracts, and environmental samples. Procurement for analytical laboratories should focus on certified reference materials with verified purity to ensure accurate quantification in geochemical and environmental forensics studies.

Memantine Drug Intermediate

The established role of 1-ethyl-3-methyladamantane as a key intermediate in Memantine synthesis [1] supports its procurement for pharmaceutical R&D and commercial drug production. Researchers developing novel NMDA receptor antagonists or optimizing Memantine synthetic routes should prioritize this specific alkyladamantane to ensure the correct substitution pattern for downstream functionalization.

Application
Selection Property
Validation Focus
High-energy-density aerospace fuel research
Volumetric net heat of combustion profile
Density and energy density validation in target blend
Drop-in high-density diesel component evaluation
Viscosity and cetane number specification
Engine compatibility and combustion endpoint testing
Diamondoid analytical standard (GC-MS)
Verified Kovats retention index
Chromatographic identity confirmation and purity
Memantine synthetic intermediate research
Ethyl-methyl substitution pattern
Downstream functionalization and route yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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